molecular formula C19H15F3IN3O B132129 3-Iodo-4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]benzamide CAS No. 926922-18-1

3-Iodo-4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]benzamide

Cat. No. B132129
M. Wt: 485.2 g/mol
InChI Key: WDDHGZLDAZNYLH-UHFFFAOYSA-N
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Patent
US09029533B2

Procedure details

3-Iodo-4-methylbenzoic acid (2.62 g, 10 mmol) was refluxed in SOCl2 (10 mL) for 1 h. The volatile components were removed on a rotavap and the residue was dissolved in benzene (10 mL), concentrated to dryness on a rotavap and further dried under vacuum. The resulting acyl chloride was added to a solution 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzenamine (2.46 g, 10.2 mmol), N,N-diisopropylethylamine (1.56 g, 12 mmol), and a catalytic amount of DMAP in THF (20 mL). After stirring at rt for 2 h, the reaction was quenched with water. EtOAc was added and the layers separated. The combined organic layers were concentrated to dryness and used without purification in next step.
Quantity
2.62 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
acyl chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.46 g
Type
reactant
Reaction Step Two
Quantity
1.56 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[CH3:11])[C:5]([OH:7])=O.[CH3:12][C:13]1[N:14]=[CH:15][N:16]([C:18]2[CH:19]=[C:20]([NH2:28])[CH:21]=[C:22]([C:24]([F:27])([F:26])[F:25])[CH:23]=2)[CH:17]=1.C(N(CC)C(C)C)(C)C>O=S(Cl)Cl.CN(C1C=CN=CC=1)C.C1COCC1>[I:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[CH3:11])[C:5]([NH:28][C:20]1[CH:21]=[C:22]([C:24]([F:25])([F:26])[F:27])[CH:23]=[C:18]([N:16]2[CH:17]=[C:13]([CH3:12])[N:14]=[CH:15]2)[CH:19]=1)=[O:7]

Inputs

Step One
Name
Quantity
2.62 g
Type
reactant
Smiles
IC=1C=C(C(=O)O)C=CC1C
Name
Quantity
10 mL
Type
solvent
Smiles
O=S(Cl)Cl
Step Two
Name
acyl chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
2.46 g
Type
reactant
Smiles
CC=1N=CN(C1)C=1C=C(C=C(C1)C(F)(F)F)N
Name
Quantity
1.56 g
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C)C=1C=CN=CC1
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at rt for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The volatile components were removed on a rotavap
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in benzene (10 mL)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness on a rotavap
CUSTOM
Type
CUSTOM
Details
further dried under vacuum
CUSTOM
Type
CUSTOM
Details
the reaction was quenched with water
ADDITION
Type
ADDITION
Details
EtOAc was added
CUSTOM
Type
CUSTOM
Details
the layers separated
CONCENTRATION
Type
CONCENTRATION
Details
The combined organic layers were concentrated to dryness
CUSTOM
Type
CUSTOM
Details
used without purification in next step

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
IC=1C=C(C(=O)NC2=CC(=CC(=C2)C(F)(F)F)N2C=NC(=C2)C)C=CC1C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.